molecular formula C21H20N6O5 B2579885 N-(4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)oxazol-2-yl)pyrazine-2-carboxamide CAS No. 1396815-77-2

N-(4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)oxazol-2-yl)pyrazine-2-carboxamide

Cat. No. B2579885
CAS RN: 1396815-77-2
M. Wt: 436.428
InChI Key: HITSCEYGWIELJG-UHFFFAOYSA-N
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Description

“N-(4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)oxazol-2-yl)pyrazine-2-carboxamide” is a complex organic compound. Unfortunately, there is not much specific information available about this compound .

Scientific Research Applications

Synthesis and Antiviral Activities

Researchers have developed new synthetic routes to create novel benzamide-based compounds, including derivatives that are structurally related to the specified chemical. These compounds have shown significant antiviral activities, particularly against avian influenza virus H5N1, demonstrating their potential as antiviral agents. The synthesis involves reactions of benzoyl isothiocyanate with various reagents, leading to compounds with promising antiviral properties (Hebishy et al., 2020).

Antibacterial and Biofilm Inhibition

A study focused on the synthesis of novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, which were evaluated for their antibacterial efficacy and ability to inhibit bacterial biofilms. These compounds, particularly those with specific substitutions, displayed potent antibacterial activities and were effective in inhibiting biofilms, a crucial factor in combating bacterial resistance (Mekky & Sanad, 2020).

Antimicrobial Activity

The antimicrobial efficacy of new piperazine and triazolo-pyrazine derivatives was assessed, revealing that certain compounds possess superior antimicrobial activity. This underscores the potential of these derivatives as candidates for developing new antimicrobial agents. The study highlighted the synthesis approach and the evaluation against various microbial strains, offering insights into their action mechanism and potential applications (Patil et al., 2021).

Anti-tubercular Agents

Another research initiative aimed at designing and synthesizing substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives to combat tuberculosis. Several of these derivatives exhibited significant anti-tubercular activity, indicating their potential as novel therapeutic agents against Mycobacterium tuberculosis (Srinivasarao et al., 2020).

Piperazine Synthesis Advances

The synthesis of piperazine, a core component of the compound , has been the focus of recent advances, highlighting methods for constructing the piperazine ring system. This research provides valuable insights into the synthesis of carbon-substituted piperazines, which are prevalent in pharmaceutical compounds, including those with potential for treating various diseases (Gettys et al., 2017).

properties

IUPAC Name

N-[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]-1,3-oxazol-2-yl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O5/c28-19(15-10-22-3-4-23-15)25-21-24-16(12-30-21)20(29)27-7-5-26(6-8-27)11-14-1-2-17-18(9-14)32-13-31-17/h1-4,9-10,12H,5-8,11,13H2,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HITSCEYGWIELJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=COC(=N4)NC(=O)C5=NC=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)oxazol-2-yl)pyrazine-2-carboxamide

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